A Technical Guide to the Chemical Properties of Stearic Anhydride
A Technical Guide to the Chemical Properties of Stearic Anhydride
Introduction: Stearic anhydride (B1165640) (also known as octadecanoic anhydride) is the acid anhydride of stearic acid, a long-chain saturated fatty acid. It serves as a crucial reagent and building block in organic synthesis and materials science. This waxy, white solid is particularly valued for its ability to introduce the hydrophobic 18-carbon stearoyl group into molecules, a property leveraged in the development of surfactants, lubricants, and polymers.[1] In the pharmaceutical and life sciences sectors, stearic anhydride is utilized as a starting material for synthesizing fatty acid derivatives and as a biocompatible agent for modifying drug delivery systems.[2][3] This guide provides an in-depth overview of its chemical properties, reaction pathways, synthesis protocols, and applications for research professionals.
General and Chemical Identification
Stearic anhydride is systematically identified by various chemical codes and nomenclature, ensuring its precise recognition in research and industry.
| Identifier | Value | Citation |
| CAS Number | 638-08-4 | [2][4] |
| Molecular Formula | C₃₆H₇₀O₃ | [2][4][5] |
| Molecular Weight | 550.94 g/mol | [2][4] |
| IUPAC Name | Octadecanoic anhydride | [1] |
| Synonyms | Stearic acid anhydride, Stearoyl anhydride | [1][4][6] |
| Linear Formula | [CH₃(CH₂)₁₆CO]₂O | [6][7] |
Physicochemical Properties
The physical characteristics of stearic anhydride are foundational to its handling, storage, and application in various experimental settings. It typically appears as a white to pale yellow waxy solid, powder, or flakes.[1][6][7]
| Property | Value | Citation |
| Melting Point | 70 - 72 °C | [6][7] |
| Boiling Point | 526.9 °C (at 760 mmHg) | [4] |
| Density | 0.855 g/cm³ (at 80 °C) | [4] |
| Flash Point | 236.1 °C | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and chloroform. | [1][8][9] |
Chemical Reactivity and Major Pathways
As a carboxylic acid anhydride, the reactivity of stearic anhydride is dominated by nucleophilic acyl substitution. The two stearoyl groups are linked by an oxygen atom, creating two electrophilic carbonyl carbons that are susceptible to attack by nucleophiles. The molecule is sensitive to moisture and incompatible with strong oxidizing agents and strong bases.[10][11]
Hydrolysis
In the presence of water or moisture, stearic anhydride readily hydrolyzes to form two equivalents of stearic acid.[1][12] This is often an undesirable side reaction, necessitating storage in dry, inert conditions.[10]
Alcoholysis (Esterification)
Stearic anhydride reacts with alcohols to yield one equivalent of a stearic acid ester and one equivalent of stearic acid.[12] This reaction is a common method for attaching the long, hydrophobic stearoyl chain to molecules containing hydroxyl groups.
Aminolysis (Amidation)
The reaction of stearic anhydride with a primary or secondary amine produces a stearamide and a carboxylate salt of the amine.[12] Two equivalents of the amine are required; one acts as the nucleophile, and the second acts as a base to deprotonate the resulting ammonium (B1175870) ion.
Spectroscopic Data
Full spectroscopic data for stearic anhydride, including IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, are available in public databases. The AIST Spectral Database (SDBS) lists entry 7846 for this compound.[13] Key expected features include:
-
Infrared (IR) Spectroscopy: Two characteristic C=O stretching bands for an anhydride, typically found around 1810 cm⁻¹ and 1750 cm⁻¹, along with strong C-H stretching bands near 2850-2950 cm⁻¹ from the long alkyl chains.
-
NMR Spectroscopy: Signals in the aliphatic region (approx. 0.8-1.6 ppm) corresponding to the CH₃ and CH₂ groups of the stearoyl chains.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 550.94, with fragmentation patterns corresponding to the loss of stearoyl or other alkyl groups.
Experimental Protocols
Several methods exist for the synthesis of stearic anhydride. Below are protocols for two common laboratory-scale preparations.
Protocol: Synthesis via Dicyclohexylcarbodiimide (B1669883) (DCC) Coupling
This method provides high yields by using DCC to facilitate the dehydration of stearic acid.[14][15]
-
Principle: Two molecules of stearic acid are coupled with the elimination of water, which is consumed by DCC to form the insoluble byproduct dicyclohexylurea (DCU).
-
Materials: Stearic acid, dicyclohexylcarbodiimide (DCC), carbon tetrachloride (or another suitable non-polar solvent).
-
Methodology:
-
Dissolve stearic acid in carbon tetrachloride at room temperature.
-
Add a stoichiometric amount (0.5 equivalents) of DCC to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the white DCU solid.
-
After the reaction is complete (typically a few hours), filter the mixture to remove the precipitated DCU.
-
Evaporate the solvent from the filtrate under reduced pressure to yield stearic anhydride, which can be further purified by recrystallization if necessary.[15]
-
Protocol: Synthesis from Stearoyl Chloride and Sodium Stearate
This method relies on a classic nucleophilic acyl substitution reaction.[5]
-
Principle: The stearate anion from sodium stearate acts as a nucleophile, attacking the electrophilic carbonyl carbon of stearoyl chloride to form the anhydride linkage and sodium chloride as a byproduct.
-
Materials: Stearoyl chloride, sodium stearate, petroleum ether.
-
Methodology:
-
In a reaction vessel, add sodium stearate (1.0 equivalent) to stearoyl chloride (approx. 1.02 equivalents) with stirring at 25 °C over 30 minutes.
-
Heat the mixture to 90 °C and continue stirring for 2 hours.
-
Filter the hot reaction mixture to remove the sodium chloride byproduct.
-
Allow the filtrate to cool and add petroleum ether to induce crystallization of the stearic anhydride.
-
Collect the resulting crystals by filtration, wash with cold solvent, and dry under reduced pressure to yield the final product.[5]
-
Applications in Research and Drug Development
Stearic anhydride's unique properties make it a valuable tool for scientists and drug development professionals.
-
Biocompatible Polymers: It can be reacted with polysaccharides like dextran (B179266) sulfate (B86663) to create biocompatible polymers for various biomedical applications.[2]
-
Drug Delivery: As a lipophilic agent, it is used to modify drug molecules to enhance their binding to albumin.[13] This strategy can extend the half-life of therapeutic agents in circulation.
-
Synthesis of Intermediates: It serves as a key starting material for a wide range of fatty acid derivatives used in pharmaceutical and chemical research.[3]
-
Material Science: It is employed as a plasticizer and coupling agent in the manufacturing of specialized polymers, emulsifiers, and lubricants.[1]
Safety and Handling
Stearic anhydride is considered a hazardous chemical and requires careful handling.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10][11]
-
Handling: Work should be conducted in a well-ventilated area or fume hood.[10] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is required.[6][16] Avoid formation of dust.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] To maintain product integrity, storage under an inert atmosphere (e.g., nitrogen) is recommended due to its moisture sensitivity.[10]
References
- 1. CAS 638-08-4: Stearic anhydride | CymitQuimica [cymitquimica.com]
- 2. Stearic anhydride | 638-08-4 | FS11050 | Biosynth [biosynth.com]
- 3. Stearic Anhydride (638-08-4) at Nordmann - nordmann.global [nordmann.global]
- 4. echemi.com [echemi.com]
- 5. STEARIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Stearic anhydride, 97% 638-08-4 India [ottokemi.com]
- 7. Stearic anhydride, 97% 638-08-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 8. Stearic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stearic Anhydride 638-08-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. archpdfs.lps.org [archpdfs.lps.org]
